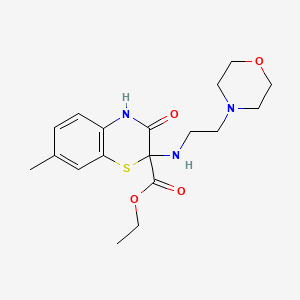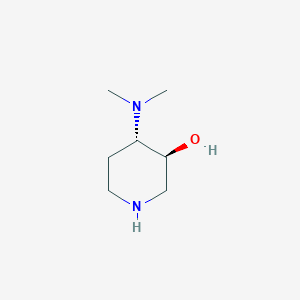![molecular formula C15H21NO4 B1651699 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-75-5](/img/structure/B1651699.png)
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is a complex organic compound with a molecular formula of C15H21NO4. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone typically involves multiple steps. One common method is the reaction of 2-hydroxy-3-(4-morpholinyl)propoxybenzene with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a morpholine ring.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-: Contains a nitro group instead of a morpholine ring.
Uniqueness
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
132948-75-5 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
1-[2-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-12(17)14-4-2-3-5-15(14)20-11-13(18)10-16-6-8-19-9-7-16/h2-5,13,18H,6-11H2,1H3 |
Clé InChI |
QGRBFZOIRDCXLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O |
SMILES canonique |
CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid](/img/structure/B1651617.png)



![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)






